4-[(E)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}ethenyl]pyrimidin-2-amine
Overview
Description
4-[(E)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}ethenyl]pyrimidin-2-amine is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a pyrimidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}ethenyl]pyrimidin-2-amine typically involves multi-step reactions. One common method includes the condensation of 6-phenylimidazo[2,1-b][1,3]thiazole with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires specific solvents and temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}ethenyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various electrophiles and nucleophiles; reactions are often catalyzed by acids or bases depending on the nature of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[(E)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}ethenyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}ethenyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It may bind to DNA or proteins, inhibiting their function and leading to cellular effects such as apoptosis or cell cycle arrest. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-phenylimidazo[2,1-b][1,3]thiazole: Shares the imidazo[2,1-b][1,3]thiazole core but lacks the pyrimidine moiety.
Pyrimidin-2-amine: Contains the pyrimidine core but lacks the imidazo[2,1-b][1,3]thiazole ring.
Benzothiazole derivatives: Similar in structure but with different substituents and biological activities
Uniqueness
4-[(E)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}ethenyl]pyrimidin-2-amine is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c18-16-19-9-8-13(20-16)6-7-14-15(12-4-2-1-3-5-12)21-17-22(14)10-11-23-17/h1-11H,(H2,18,19,20)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJZHNWOESVAEU-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC4=NC(=NC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C4=NC(=NC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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